2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C30H25BrN4O4 This compound is notable for its intricate structure, which includes multiple functional groups such as bromobenzyl, methoxybenzylidene, hydrazinyl, and chloro-methylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative through the reaction of 4-bromobenzylidene with hydrazine hydrate under reflux conditions. This intermediate is then reacted with 4-chloro-2-methylphenyl isocyanate to form the final product. The reaction conditions usually involve the use of organic solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl position, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of cyanobenzyl derivatives.
Scientific Research Applications
2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)benzamide
- 2-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N-(4-ethoxyphenyl)benzamide
- 2-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N-cyclohexylbenzamide
Uniqueness
The uniqueness of 2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromobenzyl and chloro-methylphenyl groups, along with the hydrazinyl and methoxybenzylidene moieties, makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21BrClN3O4 |
---|---|
Molecular Weight |
530.8 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-N-(4-chloro-2-methylphenyl)oxamide |
InChI |
InChI=1S/C24H21BrClN3O4/c1-15-11-19(26)8-9-20(15)28-23(30)24(31)29-27-13-17-5-10-21(22(12-17)32-2)33-14-16-3-6-18(25)7-4-16/h3-13H,14H2,1-2H3,(H,28,30)(H,29,31)/b27-13+ |
InChI Key |
GEKQHHFMDWFQFA-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.